molecular formula C25H15NO4 B339936 Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate

Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B339936
M. Wt: 393.4 g/mol
InChI Key: ZVGFBKXBDFBLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound that features a naphthyl group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 2-naphthol with phthalic anhydride under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of 2-naphthol reacts with the anhydride to form the ester linkage .

Industrial Production Methods

it is likely that similar esterification processes are scaled up using appropriate catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthyl group and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H15NO4

Molecular Weight

393.4 g/mol

IUPAC Name

naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C25H15NO4/c27-23-19-9-3-4-10-20(19)24(28)26(23)22-12-6-5-11-21(22)25(29)30-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H

InChI Key

ZVGFBKXBDFBLGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.